rac-Clopidogrel-d4 Carboxylic Acid
Overview
Description
“rac-Clopidogrel-d4 Carboxylic Acid” is a deuterated metabolite of the drug Clopidogrel . It belongs to the Clopidogrel API family . The molecular formula is C15 2H4 H10 Cl N O2 S and it has a molecular weight of 311.82 .
Molecular Structure Analysis
The molecular structure of “rac-Clopidogrel-d4 Carboxylic Acid” is represented by the formula C15 2H4 H10 Cl N O2 S . The average mass is 355.829 Da and the monoisotopic mass is 355.058319 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “rac-Clopidogrel-d4 Carboxylic Acid” include a molecular weight of 311.8 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 311.0684845 g/mol, a monoisotopic mass of 311.0684845 g/mol, a topological polar surface area of 68.8 Ų, a heavy atom count of 20, and a complexity of 368 .Scientific Research Applications
Diastereomeric Resolution in Clopidogrel Synthesis
- "rac-Clopidogrel-d4 Carboxylic Acid" is crucial in the synthesis of Clopidogrel, where its diastereomeric resolution is important for obtaining enantiomerically pure compounds. For example, (Wang et al., 2012) studied the separation of rac-o-chloromandelic acid, a key intermediate in Clopidogrel synthesis.
Pharmacokinetic Studies
- Studies like (El-Sadek et al., 2011) have developed methods for determining "rac-Clopidogrel-d4 Carboxylic Acid" in human plasma, indicating its importance in pharmacokinetic analysis of Clopidogrel.
Role in Drug Metabolism and Pharmacodynamics
- Research by (Tarkiainen et al., 2015) and (Lewis et al., 2013) shows that genetic variations can affect the metabolism of Clopidogrel into its carboxylic acid metabolite, impacting the drug's antiplatelet effects.
Chemical Synthesis and Labeling
- The synthesis and labeling of Clopidogrel, including its carboxylic acid metabolite, are explored in studies like (Burgos et al., 2000), which is important for understanding the drug's chemical properties and behavior.
Metabolite Glucuronidation and Drug Interactions
- Research by (Kahma et al., 2018) and (Wu et al., 2013) investigates how this metabolite interacts with other drugs and enzymes, highlighting its significance in drug-drug interactions and metabolism.
Analytical Methods for Metabolite Determination
- Techniques for determining the presence and concentration of "rac-Clopidogrel-d4 Carboxylic Acid" in various mediums are crucial for pharmacokinetic and pharmacodynamic studies, as seen in works like (Mitakos & Panderi, 2004) and (Bahrami et al., 2008).
Metabolic Pathways and Enzymatic Processes
- Understanding the metabolic pathways of Clopidogrel, including the formation of its carboxylic acid metabolite, is essential for comprehending its pharmacological effects. This is exemplified in studies like (Ford, 2016) and (Liu et al., 2012).
properties
IUPAC Name |
2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASRSISIKYPDD-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675774 | |
Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-Clopidogrel-d4 Carboxylic Acid | |
CAS RN |
1246814-52-7 | |
Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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